(4-Methoxyphenyl)(phenyl)methylamine
Overview
Description
(4-Methoxyphenyl)(phenyl)methylamine: is an organic compound with the molecular formula C14H15NO It is a secondary amine that features a methoxy group attached to a benzene ring, which is further connected to a phenylmethylamine structure
Mechanism of Action
Target of Action
Related compounds have been studied for their interaction with proteins such as epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2) . These receptors play crucial roles in cellular processes such as cell growth, proliferation, and angiogenesis.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the activation of target proteins, thereby modulating the signaling pathways they are involved in.
Biochemical Pathways
Related compounds have been shown to affect pathways involving egfr and vegfr-2 . These pathways are critical for various cellular processes, including cell growth, proliferation, and angiogenesis.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties using structural bioinformatics methods, including molecular docking, molecular dynamic simulation, and drug-likeness models . These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may have potential inhibitory effects on the activation of target proteins, leading to modulation of the associated cellular processes .
Biochemical Analysis
Biochemical Properties
(4-Methoxyphenyl)(phenyl)methylamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for preparing (4-Methoxyphenyl)(phenyl)methylamine involves the reduction of nitriles.
N-Alkylation of Primary Amines: Another method involves the N-alkylation of primary amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Methoxyphenyl)(phenyl)methylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in substitution reactions, where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4-Methoxyphenyl)(phenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of allosteric enzyme inhibition.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various medical conditions.
Industry:
Comparison with Similar Compounds
(4-Methoxyphenyl)amine: This compound is similar in structure but lacks the phenylmethylamine moiety.
(4-Methoxyphenyl)methanol: Similar in structure but contains a hydroxyl group instead of an amine group.
(4-Methoxyphenyl)acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness:
Structural Features: The presence of both a methoxy group and a phenylmethylamine structure makes (4-Methoxyphenyl)(phenyl)methylamine unique compared to its analogs.
Chemical Properties:
Properties
IUPAC Name |
(4-methoxyphenyl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHDWNETPLWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-46-9 | |
Record name | (4-methoxyphenyl)(phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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